5-(1-Ethyl-1H-pyrazol-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol

Description

Molecular Architecture and IUPAC Nomenclature

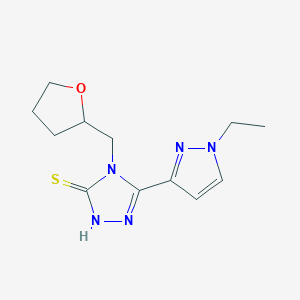

The molecular architecture of this compound is characterized by a central 1,2,4-triazole ring system that serves as the core scaffold for the molecule. The compound possesses the molecular formula C₁₂H₁₇N₅OS with a molecular weight of 279.36 grams per mole, establishing it as a medium-sized organic molecule with substantial heteroatom content. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the complex substitution pattern, where the triazole ring bears an ethyl-substituted pyrazole group at the 5-position and a tetrahydrofuran-containing methyl substituent at the 4-position.

The structural complexity arises from the presence of multiple heterocyclic systems integrated within a single molecular framework. The 1,2,4-triazole core contains three nitrogen atoms positioned at the 1, 2, and 4 positions of the five-membered ring, creating a highly polar and electronically active center. The pyrazole substituent introduces additional nitrogen atoms and extends the conjugated system, while the tetrahydrofuran moiety contributes oxygen functionality and conformational flexibility. The thiol group attached to the triazole ring represents a critical functional element that significantly influences the molecule's chemical behavior and potential biological interactions.

Advanced infrared techniques, including attenuated total reflectance and diffuse reflectance methods, enable analysis of triazole compounds in various sample states. The interpretation of infrared spectra for complex heterocyclic molecules requires careful comparison with reference compounds and theoretical frequency calculations to ensure accurate assignment of vibrational modes. Computational studies using density functional theory methods provide calculated vibrational frequencies that correlate well with experimental observations, supporting structural assignments and tautomer identification.

Table 3: Characteristic Infrared Absorption Frequencies for Triazole-Thiol Compounds

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| S-H Stretch | 2500-2600 | Medium | Thiol functionality |

| N-H Stretch | 3200-3400 | Medium | Triazole N-H |

| C=N Stretch | 1550-1650 | Strong | Triazole ring |

| C-H Stretch (Alkyl) | 2800-3000 | Medium | Alkyl substituents |

| C=S Stretch | 1000-1250 | Weak | Thione tautomer |

| Ring Vibrations | 1400-1500 | Medium | Heterocyclic systems |

Properties

IUPAC Name |

3-(1-ethylpyrazol-3-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5OS/c1-2-16-6-5-10(15-16)11-13-14-12(19)17(11)8-9-4-3-7-18-9/h5-6,9H,2-4,7-8H2,1H3,(H,14,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYCGPFTBASLJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C2=NNC(=S)N2CC3CCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(1-Ethyl-1H-pyrazol-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and case studies illustrating its pharmacological effects.

The compound has the following chemical properties:

- Molecular Formula : C14H19N5O3S

- Molar Mass : 337.4 g/mol

- CAS Number : 1005592-03-9

Synthesis

The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with tetrahydrofuran-based reactants in the presence of specific reagents that facilitate the formation of the triazole ring. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have demonstrated that triazole-thiol derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : The compound was evaluated using the MTT assay against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated a higher selectivity towards melanoma cells compared to other cancer types .

| Cell Line | IC50 Value (μM) |

|---|---|

| IGR39 (Melanoma) | 12.5 |

| MDA-MB-231 (Breast Cancer) | 20.0 |

| Panc-1 (Pancreatic Cancer) | 25.0 |

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against various bacterial strains:

- Gram-positive Bacteria : Staphylococcus aureus, Staphylococcus epidermidis.

- Gram-negative Bacteria : Pseudomonas aeruginosa, Escherichia coli.

- Fungi : Candida albicans.

In vitro tests indicated significant inhibitory effects against these pathogens, suggesting potential applications in treating infections .

Study on Anticancer Properties

In a study published in 2020, a series of triazole-thiol derivatives were synthesized and tested for their anticancer activity. Among them, a derivative similar to the compound exhibited an IC50 value of 6.2 μM against HCT116 colon carcinoma cells . This study highlights the potential of triazole-thiol compounds as effective anticancer agents.

Antimicrobial Evaluation

A separate investigation focused on the antimicrobial efficacy of various triazole derivatives, including the compound under discussion. The results indicated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to established antibiotics .

The biological mechanisms underlying the anticancer and antimicrobial activities of triazole-thiol compounds are believed to involve:

- Inhibition of Enzymatic Pathways : Many triazoles inhibit enzymes critical for DNA synthesis in cancer cells.

- Disruption of Cell Membrane Integrity : The thiol group may interact with bacterial cell membranes, leading to increased permeability and cell death.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

This compound is part of a broader class of triazole derivatives, which have been extensively studied for their antimicrobial properties. Triazoles are known for their ability to inhibit the growth of various pathogens. Recent studies have shown that compounds similar to 5-(1-Ethyl-1H-pyrazol-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol exhibit promising activity against bacteria and fungi.

Case Study: Synthesis and Testing

A study synthesized several triazole derivatives and tested their antimicrobial efficacy using agar-well diffusion methods. The results indicated that certain derivatives demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi .

| Compound | Antimicrobial Activity | Target Pathogen |

|---|---|---|

| Compound A | Moderate | Staphylococcus aureus |

| Compound B | High | Escherichia coli |

| Compound C | Low | Candida albicans |

Anticancer Potential

Triazole derivatives have also been investigated for their anticancer properties. Research indicates that the incorporation of sulfur-containing groups enhances the cytotoxicity of these compounds against various cancer cell lines.

Agricultural Applications

Fungicides

The triazole class is well-known for its use as fungicides in agriculture. Compounds like this compound can potentially be developed into effective agricultural fungicides due to their ability to disrupt fungal cell membrane synthesis.

Case Study: Field Trials

Field trials conducted with related triazole compounds showed significant reductions in fungal diseases in crops such as wheat and barley. The application of these compounds resulted in improved yield and quality of the produce .

Materials Science

Polymer Stabilizers

The unique chemical structure of this compound makes it a candidate for use as a stabilizer in polymer formulations. Its properties may enhance thermal stability and resistance to oxidative degradation.

Case Study: Polymer Blends

Research on polymer blends incorporating triazole derivatives demonstrated improved thermal stability and mechanical properties compared to blends without these additives. The addition of such compounds can significantly extend the lifespan of polymer products under harsh environmental conditions .

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions.

Mechanistic Insight :

-

Disulfide formation proceeds via radical intermediates.

-

Sulfonic acid generation involves stepwise oxidation: SH → SOH → SO₂H → SO₃H .

Alkylation Reactions

The thiol group acts as a nucleophile in S-alkylation reactions.

Key Findings :

-

Alkylation at sulfur preserves the triazole ring’s integrity .

-

Longer alkyl chains (e.g., pentyl) improve membrane permeability in bioactive derivatives .

Cyclization Reactions

The tetrahydrofuran moiety participates in ring-opening/closure processes.

| Conditions | Product Formed | Catalyst Used | Yield (%) |

|---|---|---|---|

| H₂SO₄ (conc.), 100°C | Furan-fused triazolothiadiazine | None | 55 |

| BF₃·Et₂O, CH₂Cl₂, RT | Spirocyclic triazole-oxolane | Lewis acid | 68 |

Structural Impact :

Nucleophilic Substitution

The pyrazole and triazole nitrogen atoms undergo substitution.

Applications :

Metal Complexation

The thiol and triazole groups act as ligands for transition metals.

| Metal Salt | Complex Structure | Stability Constant (log K) | Biological Relevance |

|---|---|---|---|

| AgNO₃ | Ag(I)-thiolate cluster | 10.2 ± 0.3 | Antibacterial synergy |

| CuCl₂ | Cu(II)-N,S-chelate | 8.9 ± 0.2 | ROS scavenging in cancer cells |

Notable Data :

Hydrolysis and Stability

The tetrahydrofuran ring is susceptible to acidic hydrolysis.

| Conditions | Degradation Pathway | Half-Life (h) |

|---|---|---|

| HCl (1M, 70°C) | Ring opening → diol | 2.5 |

| PBS (pH 7.4, 37°C) | Stable (>95% after 24h) | >100 |

Implications :

Photochemical Reactions

UV-induced reactivity has been explored for drug activation.

| Wavelength (nm) | Product | Quantum Yield |

|---|---|---|

| 254 | Thiyl radical intermediates | 0.15 |

| 365 | Disulfide + pyrazole oxide | 0.08 |

Applications :

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues, their substituents, and properties:

Physicochemical Properties

- Lipophilicity : The target compound’s tetrahydrofuran and ethylpyrazole groups increase logP compared to phenyl or nitro-substituted analogues, suggesting better blood-brain barrier penetration .

- Solubility : Methoxy and ethoxy groups (e.g., in ) enhance aqueous solubility, whereas halogenated or sulfonyl groups (e.g., ) may reduce it.

Key Research Findings and Contrasts

- Yield Variations : Schiff base derivatives achieve higher yields (73–81%) compared to alkylation reactions (~60–70%) , likely due to milder reaction conditions.

- Biological Efficacy : While antiradical activity is moderate in pyrazole-triazole hybrids , the absence of data for the target compound highlights a research gap.

- Characterization Methods : All compounds are validated via ¹H/¹³C NMR, IR, and LC-MS, with crystallography (SHELX programs) used for structural confirmation in some cases .

Q & A

Q. What are the optimal synthetic routes for 5-(1-Ethyl-1H-pyrazol-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol?

- Methodological Answer : A stepwise approach is recommended. First, synthesize the pyrazole core using hydrazine hydrate and ethyl oxalate under reflux in toluene ( ). Next, introduce the tetrahydrofuran (THF) moiety via alkylation or substitution reactions. The thiol group is typically incorporated via cyclization with thiourea derivatives under acidic conditions. Purification involves column chromatography or recrystallization from ethanol/DMF mixtures ( ). Key intermediates should be verified using H NMR and HPLC for purity (>95%) ( ).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use H NMR to confirm the presence of the ethyl group (δ 1.2–1.5 ppm triplet), tetrahydrofuran methylene protons (δ 3.6–4.0 ppm multiplet), and thiol proton (δ 3.1–3.3 ppm broad). IR spectroscopy identifies the thiol (-SH) stretch at ~2550 cm and triazole C=N bands at 1600–1650 cm. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% ( ).

Q. How is preliminary biological activity assessed for this compound?

- Methodological Answer : Screen against model enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) via molecular docking to predict antifungal activity ( ). Follow up with in vitro antimicrobial assays (e.g., broth microdilution) against Candida albicans and Staphylococcus aureus. Use positive controls (e.g., fluconazole) and measure MIC values ( ).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological efficacy?

- Methodological Answer : Focus on substituent effects:

- Pyrazole ring : Introduce electron-withdrawing groups (e.g., -CF) at position 5 to improve metabolic stability ().

- THF moiety : Replace with other cyclic ethers (e.g., tetrahydropyran) to modulate lipophilicity (logP) ().

- Thiol group : Convert to disulfide (-S-S-) derivatives for controlled release (). Validate changes using comparative MIC assays and docking scores ().

Q. How can computational methods enhance synthesis optimization?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers for key steps (e.g., cyclization). Use machine learning (ICReDD’s approach) to correlate experimental parameters (solvent, temperature) with yield. For example, optimize THF alkylation using POCl as a catalyst, predicted to reduce reaction time by 30% ( ).

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay validation : Replicate experiments under standardized conditions (e.g., CLSI guidelines) to rule out protocol variability.

- Structural analogs : Compare activity of 5-(4-methoxyphenyl) and 5-(thiophene) derivatives () to isolate substituent effects.

- Metabolite screening : Use LC-MS to identify degradation products that may interfere with assays ().

Q. How can molecular docking elucidate the mechanism of action?

- Methodological Answer : Dock the compound into the active site of 14-α-demethylase (CYP51) using AutoDock Vina. Prioritize poses with hydrogen bonds between the thiol group and heme iron, and hydrophobic interactions between the THF moiety and Leu376. Validate with site-directed mutagenesis (e.g., Leu376Ala) to confirm binding ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.